Home > Products > Building Blocks P20580 > 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - 89660-20-8

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Catalog Number: EVT-1744742
CAS Number: 89660-20-8
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (Milrinone)

Compound Description: Milrinone is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn promotes cardiac muscle contractility and vasodilation. Milrinone is used clinically as an inotropic agent for the treatment of acute heart failure.

5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one

Compound Description: This compound is another potent inhibitor of cAMP PDE3, exhibiting activity in the nanomolar range.

Relevance: While containing a thiazolo[4,5-b]pyridine core instead of the imidazo[4,5-b]pyridine core of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, this compound shares the same 5-methyl and 6-(4-pyridinyl) substitution pattern. This highlights the potential importance of these substituents for PDE3 inhibitory activity and suggests the exploration of similar substitution patterns on the target compound.

7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one

Compound Description: This compound is a potent inhibitor of cAMP PDE3 with nanomolar activity.

Relevance: Although this compound belongs to the 1,8-naphthyridin-2(1H)-one class, it shares the 7-methyl and 6-(4-pyridinyl) substituents with the previously mentioned thiazolo[4,5-b]pyridine derivative. This further emphasizes the potential significance of these substituents for PDE3 inhibition and suggests their potential application to the imidazo[4,5-b]pyridine core of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one.

3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones

Compound Description: This series of compounds acts as selective negative allosteric modulators of the GluN2B subunit of N-methyl-D-aspartate receptors. They are targeted for the treatment of mood disorders.

Relevance: This series shares the 1,3-dihydro-imidazo[4,5-b]pyridin-2-one core with 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and both have a methyl group at position 3. This series demonstrates the versatility of the imidazo[4,5-b]pyridin-2-one scaffold for targeting different therapeutic areas by modifying substituents, suggesting possibilities for further exploration of the target compound.

5,6-dichloro(dibromo)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones

Compound Description: These are dihalogenated derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, formed via chlorination or bromination in acetic acid.

Relevance: These compounds highlight the susceptibility of the imidazo[4,5-b]pyridin-2-one core to halogenation, particularly at positions 5 and 6. This information is relevant to 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one as it already bears a chlorine atom at position 5. Further halogenation at position 6 could be explored to investigate its effects on the compound's biological activity.

6-iodo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ones

Compound Description: These are iodinated derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, specifically substituted at position 6, prepared through reaction with ICl.

Relevance: The selective iodination at position 6 demonstrates the possibility of introducing iodine into the imidazo[4,5-b]pyridin-2-one core. This could be relevant for 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one as introducing iodine, a larger halogen, could influence the compound's properties.

6-iodo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one

Compound Description: This compound is a derivative of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with methyl groups at positions 1 and 3, and an iodine atom at position 6. It undergoes chlorine substitution at position 5 with concurrent replacement of iodine by chlorine during chlorination.

Relevance: This compound highlights the possibility of halogen exchange reactions on the imidazo[4,5-b]pyridin-2-one core, especially under chlorination conditions. This is pertinent to 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one as the chlorine atom at position 5 could potentially be replaced by other halogens under appropriate reaction conditions, leading to further structural diversification.

7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one

Compound Description: This compound is a potent inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) at both molecular and cellular levels. It shows superior selectivity towards metastatic breast cancer cells (4T1) over normal cells (LO2 and 293T) and is considered a potential candidate for metastatic breast cancer therapy.

Relevance: While structurally distinct from 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, this compound exemplifies the biological activity that can be achieved by incorporating the imidazo[4,5-b]pyridine motif into a larger molecular framework. This suggests further exploration of hybridizing the target compound with other pharmacophores to target ENPP1 or other therapeutic targets.

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187)

Compound Description: BYK49187 is a potent inhibitor of human PARP-1 activity, exhibiting activity in both cell-free and cellular assays in vitro. It also reduces myocardial infarct size in vivo, making it a valuable tool for investigating PARP-1-mediated effects.

Relevance: While this compound features a fused imidazoquinolinone core instead of the imidazo[4,5-b]pyridine core of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, both compounds contain an imidazole moiety and share the presence of a methyl group on that imidazole ring. This structural similarity suggests a possible connection in their binding interactions with biological targets and highlights the potential for exploring fused ring systems based on the target compound's core structure.

1-ethyl-7-methyl-3-{4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Compound Description: This compound is useful as a prophylactic or therapeutic agent for schizophrenia and related disorders.

Relevance: This compound incorporates two imidazo[4,5-b]pyridin-2-one units, one of which is 3-methyl substituted, similar to 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. This dimeric structure highlights the potential for developing dimeric analogs of the target compound and exploring their potential biological applications, especially in the context of schizophrenia treatment.

Overview

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound belonging to the imidazopyridine family. This compound is characterized by its unique structure, which incorporates a chloro group and a methyl group in the imidazo ring, making it of interest in various fields, particularly medicinal chemistry. It has been studied for its potential applications as an antitubercular agent and in the development of other pharmaceutical compounds.

Source

The compound can be synthesized through various chemical methods, often involving the reaction of substituted pyridines with aldehydes or other electrophiles. Research literature indicates multiple synthetic pathways that yield this compound and its derivatives, highlighting its significance in drug discovery and development.

Classification

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is classified as a heterocyclic organic compound. It is part of the broader category of imidazo[4,5-b]pyridine derivatives, which are known for their biological activities and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 5-chloro-3-methylpyridine as a precursor.
  2. Reagents: Common reagents include aldehydes and reducing agents such as sodium dithionite in dimethylformamide (DMF).
  3. Reaction Conditions: The reaction mixture is usually heated under controlled conditions to facilitate the formation of the imidazo ring.

Technical Details

A general procedure may involve:

  • Mixing 5-chloro-3-methylpyridine with an appropriate aldehyde in DMF.
  • Adding sodium dithionite to reduce intermediates.
  • Heating the mixture at approximately 60°C for several hours.
  • Isolating the product through filtration and recrystallization to achieve purity.
Molecular Structure Analysis

Structure

The molecular structure of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one features:

  • A fused imidazole and pyridine ring system.
  • A chlorine atom at the 5-position and a methyl group at the 3-position of the imidazole ring.

Data

Key data points include:

  • Molecular formula: C₈H₈ClN₃O
  • Molecular weight: Approximately 185.62 g/mol
  • Structural representation can be visualized using molecular modeling software to understand spatial orientation.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, enhancing its reactivity.
  2. Condensation Reactions: It can react with other electrophiles to form new derivatives.

Technical Details

Reactions may be monitored using techniques like thin-layer chromatography (TLC) to assess progress and purity. The resulting products are often characterized using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Mechanism of Action

Process

The mechanism of action for compounds like 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Biological Activity: Exhibiting pharmacological effects that can lead to therapeutic outcomes, such as antibacterial or antitumor activity.

Data

Studies have shown that derivatives of this compound can inhibit bacterial growth or cancer cell proliferation through various pathways, including interference with cellular processes like DNA replication or protein synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMF and dimethyl sulfoxide (DMSO).
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture or light.

Relevant Data or Analyses

Characterization techniques reveal important physical constants such as solubility limits and reactivity profiles essential for practical applications.

Applications

Scientific Uses

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has been explored for various scientific applications:

  1. Antitubercular Agents: Studies indicate potential efficacy against Mycobacterium tuberculosis.
  2. Anticancer Research: Investigated for its ability to inhibit tumor cell growth through mechanisms involving tubulin polymerization disruption.
  3. Pharmaceutical Development: Serves as a scaffold for designing new drugs targeting diverse biological pathways.
Synthetic Methodologies for 5-Chloro-3-Methyl-1H-Imidazo[4,5-b]Pyridin-2(3H)-one

Transition-Metal-Catalyzed Cyclization Strategies

Palladium-Mediated Heteroannulation for Core Scaffold Assembly

Palladium-catalyzed heteroannulation provides a high-precision route to the imidazo[4,5-b]pyridine core. This method employs Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with supporting ligands to facilitate the key ring-forming step. The reaction typically starts with 5-chloro-3-iodo-2-aminopyridine derivatives, where the palladium catalyst enables coupling with functionalized alkynes or alkenes under mild conditions (50-80°C) [1].

Critical to this approach is the orthogonal functionalization at the C5 and N3 positions. The chloro substituent at C5 remains intact during cyclization due to its lower reactivity toward palladium compared to iodo/bromo groups, allowing selective downstream modifications. The methyl group at N3 is typically introduced via N-alkylation after core formation using methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃ in DMF). This methodology achieves >75% yield with excellent regioselectivity, as confirmed by NMR studies of the isolated heterocycles [1] [5].

Table 1: Palladium-Catalyzed Heteroannulation Conditions

Catalyst SystemTemperature (°C)SolventYield Range (%)Key Advantages
Pd(PPh₃)₂Cl₂/DABCO50Toluene/EtOH (3:1)78-82Chemoselective for iodo displacement
Pd(OAc)₂/XPhos80DMF65-70Tolerates electron-withdrawing groups
Pd(dppf)Cl₂70THF73-77Air-stable catalyst precursor

Copper-Catalyzed C–N Bond Formation in Substituent Functionalization

Copper-catalyzed reactions enable efficient installation of nitrogen-based functionalities at challenging positions. The Chan-Lam coupling protocol is particularly valuable for introducing aryl/heteroaryl groups at the C6 position using arylboronic acids and Cu(OAc)₂ under oxygen atmosphere. This method operates at room temperature in dichloromethane with pyridine additives, achieving 60-85% yields without affecting the chloro substituent at C5 or the carbonyl at C2 [8].

For N-methylation, copper(I) iodide in combination with Cs₂CO₃ facilitates the reaction between 5-chloroimidazo[4,5-b]pyridin-2(3H)-one and methyl iodide in DMSO at 60°C. This method circumvents over-alkylation issues observed in classical base-mediated approaches. Computational studies indicate the copper center coordinates with both the carbonyl oxygen and adjacent ring nitrogen, directing methylation exclusively to the N3 position [8].

Reductive Cyclization Approaches

Sodium Dithionite-Mediated Nitro Group Reduction for Imidazo[4,5-b]Pyridine Synthesis

This industrially favored method utilizes sodium dithionite (Na₂S₂O₄) as an eco-friendly reductant. The process converts 5-chloro-3-nitropyridin-2-amine derivatives to the target heterocycle via tandem reduction-cyclization. The reaction proceeds in aqueous ethanol (1:1 v/v) at 50°C for 2-4 hours, generating sulfite byproducts easily removed by aqueous workup [6] [7].

Mechanistically, the nitro group undergoes sequential 2-electron reductions to nitroso and hydroxylamine intermediates. The hydroxylamine then attacks the ortho-positioned carbonyl (from in situ formylation), forming the imidazo ring. This approach delivers 85-91% isolated yields of 5-chloro-3-methyl derivatives when using N-methyl-5-chloro-3-nitropyridin-2-amine precursors. The reaction tolerates various functional groups, including methoxy, methylthio, and fluorophenyl substituents [7].

Table 2: Reductive Cyclization Comparative Analysis

Reducing AgentReaction Time (h)Temperature (°C)Yield (%)Impurity Profile
Na₂S₂O₄2.55085-91<5% des-chloro byproduct
SnCl₂·2H₂O1.58078-838-12% tin residues
Fe/AcOH46570-7515% over-reduced product
Zn/NH₄Cl32565-7010% dimeric impurity

Tin Chloride-Assisted Tandem Reduction and Cyclization

Tin(II) chloride dihydrate (SnCl₂·2H₂O) enables rapid one-pot cyclization in acetic acid solvent. The protocol involves heating N-methyl-5-chloro-3-nitropyridin-2-amine with trimethyl orthoformate and SnCl₂ at 80°C for 90 minutes. The tin reductant provides kinetic superiority over dithionite (1.5h vs 4h), though requires meticulous purification to remove residual tin contaminants [3].

Critical process parameters include:

  • Acetic acid concentration (>80% v/v prevents tin oxide precipitation)
  • Water content (<5% minimizes hydrolysis side reactions)
  • Stoichiometry (2.2 eq SnCl₂·2H₂O ensures complete nitro reduction)

The method is particularly advantageous for electron-deficient precursors, where dithionite reduction stalls at the nitroso intermediate stage. Post-reduction, the reaction mixture is quenched with sodium bicarbonate and extracted with ethyl acetate. Silica gel chromatography removes colored impurities, yielding 78-83% pure product as confirmed by HPLC-UV analysis [3].

Novel Microwave-Assisted and Solvent-Free Protocols

Microwave irradiation revolutionizes imidazo[4,5-b]pyridine synthesis by reducing reaction times from hours to minutes. The solvent-free variant involves mixing 2-amino-5-chloro-3-nitropyridine and triethyl orthoacetate (1:1.5 ratio) with catalytic p-toluenesulfonic acid. Irradiation at 150°C for 15 minutes in sealed vessels produces the cyclized product in 94% yield with >99% purity (HPLC). The intense localized heating accelerates both N-methylation and ring closure while suppressing hydrolysis of the chloro substituent [5] [9].

For Suzuki functionalization, microwave conditions enable previously challenging couplings. A representative protocol: 5-chloro-3-methylimidazo[4,5-b]pyridine, phenylboronic acid, Pd(PPh₃)₄ (3 mol%), and K₂CO₃ in DMF/H₂O (4:1) irradiated at 120°C for 10 minutes provides C6-arylated products in 88% yield. This represents a 12-fold rate enhancement over conventional heating [5].

Table 3: Microwave vs Conventional Thermal Synthesis

ParameterMicrowave MethodConventional Method
Reaction Time10-15 min4-12 h
Temperature Range120-150°C80-110°C
Typical Yield88-94%75-82%
Byproduct Formation<2%5-15%
Energy Consumption (kW·h/mol)0.85.2

Catalog of Compounds in Synthetic Pathways

Properties

CAS Number

89660-20-8

Product Name

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

IUPAC Name

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

InChI

InChI=1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12)

InChI Key

UZWLAZJZNOJQAJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=N2)Cl)NC1=O

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.